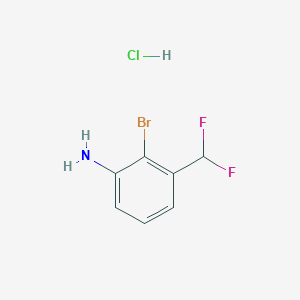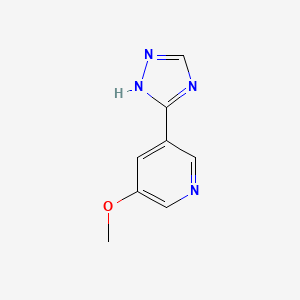
3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 3-position and a 1H-1,2,4-triazol-5-yl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.
Formation of the 1H-1,2,4-Triazole Ring: The 1H-1,2,4-triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling of the Triazole and Pyridine Rings: The final step involves coupling the triazole ring to the pyridine ring, which can be achieved through various cross-coupling reactions, such as the Suzuki or Stille coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridine N-oxide.
Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Methoxy-substituted pyridine N-oxide.
Reduction: Dihydrotriazole derivative.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into coordination polymers and metal-organic frameworks (MOFs) for applications in catalysis, gas storage, and separation.
Biological Studies: It can be used as a probe to study enzyme interactions and biological pathways involving pyridine and triazole derivatives.
Industrial Applications: It can be used in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the methoxy group can influence the compound’s lipophilicity and bioavailability.
相似化合物的比较
Similar Compounds
3-Methoxy-5-(1H-1,2,3-triazol-4-yl)pyridine: Similar structure but with a different triazole ring position.
3-Methoxy-5-(1H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a different triazole ring position.
3-Methoxy-5-(1H-1,2,4-triazol-1-yl)pyridine: Similar structure but with a different triazole ring position.
Uniqueness
3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and interactions with biological targets. This unique positioning can result in different pharmacological properties and applications compared to its analogs.
属性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC 名称 |
3-methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C8H8N4O/c1-13-7-2-6(3-9-4-7)8-10-5-11-12-8/h2-5H,1H3,(H,10,11,12) |
InChI 键 |
JMTHVSKXXBRSCC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=CC(=C1)C2=NC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-([1,1'-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13668773.png)
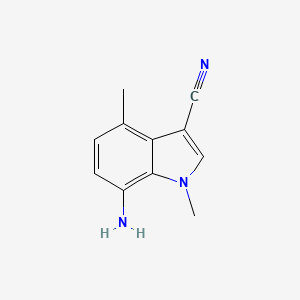
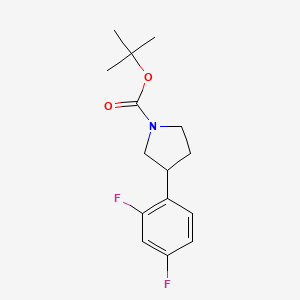
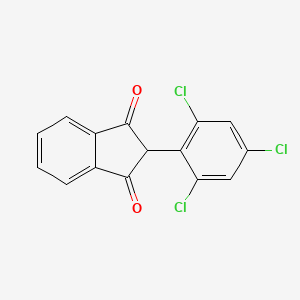

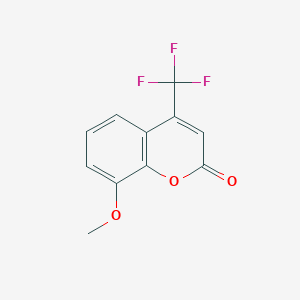
![3-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13668792.png)
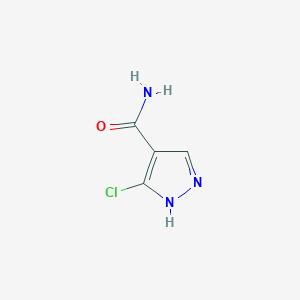
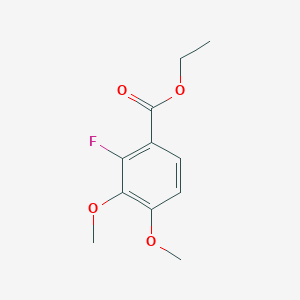
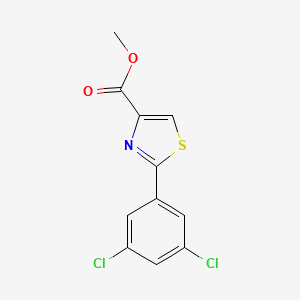
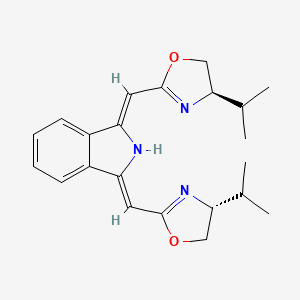
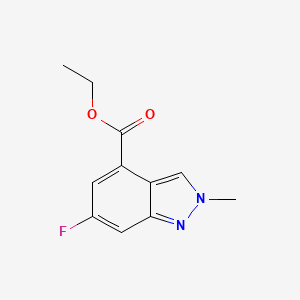
![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)
